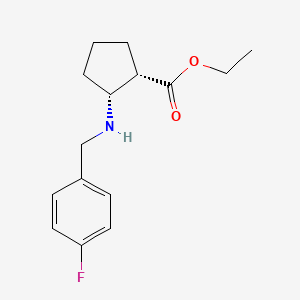
Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate
Descripción general
Descripción
Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate, also known as EFCC, is a synthetic compound that has been widely studied in the field of medicinal chemistry. EFCC is a cyclopentanecarboxylate derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and diabetes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis and Derivatives :Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate is a compound involved in the synthesis of various derivatives, specifically enantiomerically pure forms of 2-aminocyclopentanecarboxylic acid ethyl ester. This compound serves as a synthetic intermediate necessary for the preparation of potent inhibitors, such as HCV NS5B polymerase inhibitors. The synthesis employs mandelic acid as a resolving agent and is optimized to avoid chromatographic purifications, making it suitable for large-scale applications. The process allows the straightforward conversion of this compound to its enantiomerically pure forms and corresponding Boc and Cbz derivatives (Dragovich et al., 2008).
Ring Expansion Reactions :In a study exploring the ring expansion reactions of five-membered carbocyclic compounds, Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate demonstrated the ability to undergo notable transformations. The treatment of a related compound, Ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate, with specific reagents led to the formation of unique ring expansion products, showcasing the potential of this compound class in synthetic organic chemistry (Tsuzuki et al., 1977).
Photocyclization and Photoreactions
Novel Biradical Cyclization :Research on 2-dialylaminoethyl 3-benzoylacrylates, which are structurally similar to Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate, has revealed that upon irradiation, these compounds undergo photocyclization via remote-proton transfer. This process is indicative of the compound's potential in photochemical applications and the study of novel photocyclization pathways (Hasegawa et al., 1993).
[2+2]Photocycloaddition in Crystalline State :Another study demonstrated the efficient [2+2]photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in its crystalline state, resulting in the formation of a head-to-tail dimer. This reaction's efficiency is influenced by weak intermolecular interactions, particularly CH/π interactions between aliphatic and aromatic C–H bonds and benzene rings. This finding highlights the compound's role in solid-state photochemistry and the significance of molecular orientation and intermolecular interactions in photocyclization reactions (Hasegawa et al., 2001).
Propiedades
IUPAC Name |
ethyl (1S,2R)-2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-19-15(18)13-4-3-5-14(13)17-10-11-6-8-12(16)9-7-11/h6-9,13-14,17H,2-5,10H2,1H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRERDJXSZNIT-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,2R)-2-(4-Fluorobenzylamino)cyclopentanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)
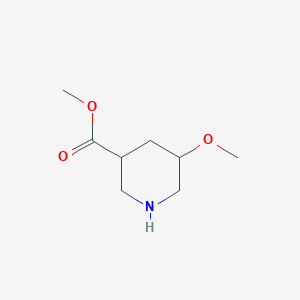
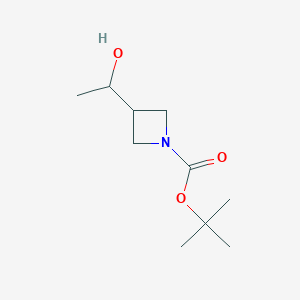

![2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3083273.png)


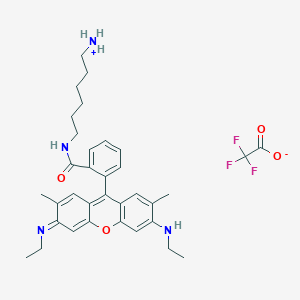
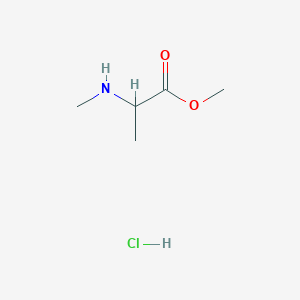
![3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3083315.png)
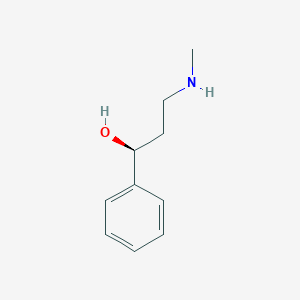
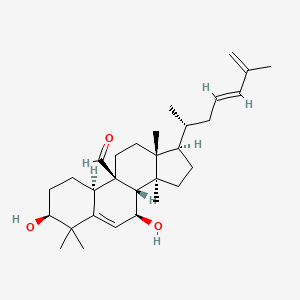
![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)
![2-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)ethyl methacrylate](/img/structure/B3083351.png)